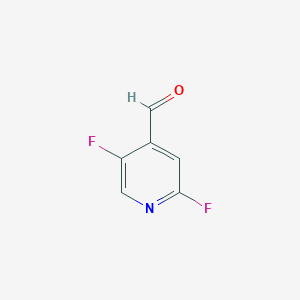

2,5-Difluoro-pyridine-4-carbaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-difluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUMJWNNWHYZFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704623 | |

| Record name | 2,5-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-08-5 | |

| Record name | 2,5-Difluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluoropyridine-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide to the ¹H NMR Spectrum of 2,5-Difluoro-pyridine-4-carbaldehyde

Introduction: The Structural Significance of a Fluorinated Pyridine Aldehyde

2,5-Difluoro-pyridine-4-carbaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a functionalized pyridine, it serves as a versatile synthetic building block. The presence of fluorine atoms can dramatically alter a molecule's pharmacokinetic properties, such as metabolic stability and binding affinity, making fluorinated heterocycles highly valuable scaffolds in drug development. The aldehyde group provides a reactive handle for a wide array of chemical transformations.

Accurate structural verification of such molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structure elucidation of organic compounds in solution.[1][2] This guide provides an in-depth analysis of the expected ¹H NMR spectrum of this compound, offering a predictive framework for researchers. We will dissect the theoretical principles governing the spectrum, predict the chemical shifts and coupling patterns for each proton, and provide a field-proven experimental protocol for acquiring high-quality data.

Theoretical Framework: Predicting the Spectrum

The ¹H NMR spectrum of this compound is governed by a combination of electronic and spatial effects originating from the pyridine ring, the aldehyde substituent, and the two fluorine atoms.

-

The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons compared to benzene.[3] Furthermore, the aromatic ring current induces a downfield shift for protons attached to the ring.[4]

-

The Aldehyde Group: The carbonyl group (C=O) is a potent electron-withdrawing group, which further deshields adjacent protons. Critically, it also exhibits strong magnetic anisotropy. This anisotropy causes significant deshielding of the aldehyde proton itself, placing its resonance at a very characteristic downfield position, typically between 9 and 10 ppm.[5]

-

Fluorine Substituents: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, deshielding nearby protons. More importantly for spectral interpretation, the ¹⁹F nucleus has a spin of I = 1/2, just like a proton. This means it will couple to nearby protons, causing splitting of their signals. This phenomenon, known as heteronuclear spin-spin coupling, provides invaluable connectivity information. The magnitude of the proton-fluorine coupling constant (JHF) depends on the number of bonds separating the two nuclei.[6][7]

Predicted ¹H NMR Spectral Analysis and Interpretation

Based on the principles above, a detailed prediction of the ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ can be formulated. The molecule has three distinct proton environments: the aldehyde proton (H-α), the proton at position 3 (H-3), and the proton at position 6 (H-6).

The Aldehyde Proton (H-α)

-

Chemical Shift (δ): Expected to be the most downfield signal in the spectrum, predicted to appear in the range of δ 10.0 - 10.4 ppm . This significant deshielding is a combined result of the inherent electron-poor nature of the pyridine ring and the strong magnetic anisotropy of the carbonyl group. For comparison, the aldehyde proton of 4-pyridinecarboxaldehyde appears around 10.1-10.3 ppm.[8]

-

Multiplicity: This proton is four bonds away from the fluorine atoms at positions 2 and 5. This long-range coupling (⁴JHF) is expected to be small but observable. Therefore, the H-α signal is predicted to be a triplet (t) , as it is coupled to two equivalent fluorine atoms. A typical ⁴JHF coupling constant is around 4 Hz.[7]

The Ring Proton at C-3 (H-3)

-

Chemical Shift (δ): This proton is positioned between two strongly electron-withdrawing fluorine atoms (at C-2 and C-5) and is also influenced by the aldehyde group. It is expected to be significantly deshielded, likely appearing in the range of δ 7.8 - 8.2 ppm .

-

Multiplicity: The splitting pattern for H-3 will be complex due to multiple couplings:

-

It is coupled to the adjacent fluorine atom at C-2 through two bonds (²JHF), which is typically a large coupling.

-

It is coupled to the other ring proton (H-6) through four bonds (⁴JHH, a meta-coupling), which is generally small, around 2-3 Hz.

-

It is coupled to the fluorine atom at C-5 through three bonds (³JHF), which is expected to be in the range of 6-10 Hz.[9]

-

Therefore, the signal for H-3 is predicted to be a doublet of doublets (dd) or a more complex multiplet, reflecting these distinct coupling interactions.

-

The Ring Proton at C-6 (H-6)

-

Chemical Shift (δ): This proton is adjacent to the nitrogen atom and the fluorine at C-5. It is expected to be the most downfield of the two ring protons due to its proximity to the electronegative nitrogen. Its predicted chemical shift is in the range of δ 8.6 - 8.9 ppm .[3]

-

Multiplicity: The splitting pattern for H-6 will also be complex:

-

It is coupled to the adjacent fluorine atom at C-5 through three bonds (³JHF), with a typical magnitude of 6-10 Hz.[9]

-

It is coupled to the other ring proton (H-3) through four bonds (⁴JHH), with a small coupling constant of ~2-3 Hz.

-

It is coupled to the fluorine atom at C-2 through four bonds (⁴JHF), which is typically around 4 Hz.[7]

-

This will result in a signal that appears as a doublet of doublets (dd) or a multiplet.

-

Summary of Predicted ¹H NMR Data

The predicted parameters for the ¹H NMR spectrum of this compound (in CDCl₃, 400 MHz) are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |

| H-α (Aldehyde) | 10.0 - 10.4 | Triplet (t) | ⁴JHF ≈ 4 | 1H |

| H-6 | 8.6 - 8.9 | Doublet of Doublets (dd) | ³JHF ≈ 6-10, ⁴JHH ≈ 2-3 | 1H |

| H-3 | 7.8 - 8.2 | Doublet of Doublets (dd) | ³JHF ≈ 6-10, ⁴JHH ≈ 2-3 | 1H |

Visualization of Key Structural Relationships

To clarify the predicted spin-spin coupling interactions, the following diagram illustrates the connectivity and the key couplings that determine the multiplicity of each proton signal.

Caption: Predicted spin-spin coupling network in this compound.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating system for acquiring a high-quality, quantitative ¹H NMR spectrum.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is a good general-purpose solvent for many organic compounds.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles.

-

Validation: The final solution height in the tube should be approximately 4-5 cm.

Spectrometer Setup and Data Acquisition

These steps are based on typical modern NMR spectrometer software (e.g., Bruker TopSpin).[10][11]

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃ solvent.

-

Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A good shim is critical for sharp lines and high resolution.[12]

-

Standard ¹H Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' or 'zg').

-

Acquisition Time (AQ): Set to 3-4 seconds for good digital resolution.[13]

-

Relaxation Delay (D1): Set to 2-5 seconds. For fully quantitative results where accurate integration is crucial, D1 should be at least 5 times the longest T₁ relaxation time of the protons of interest.[14]

-

Number of Scans (NS): Start with 8 or 16 scans. This number can be increased for more dilute samples to improve the signal-to-noise ratio.

-

Spectral Width (SW): Set a spectral width of approximately 12-16 ppm, centered around 6-7 ppm, to ensure all signals (from ~0 to 12 ppm) are captured.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

-

Referencing: Calibrate the chemical shift scale by setting the residual CHCl₃ solvent peak to δ 7.26 ppm.

-

Integration: Integrate all signals. The relative integrals for the aldehyde and the two ring protons should be in a 1:1:1 ratio, which serves as a validation of sample purity.[15]

Conclusion

The ¹H NMR spectrum of this compound is highly characteristic and provides a definitive fingerprint for its molecular structure. The key identifying features are the far downfield aldehyde proton signal (δ > 10 ppm) appearing as a triplet due to ⁴JHF coupling, and two distinct aromatic signals, each with complex splitting patterns arising from both H-H and H-F couplings. By understanding the underlying principles and following a robust experimental protocol, researchers can confidently use ¹H NMR to verify the synthesis and purity of this important chemical intermediate.

References

-

University of California, Santa Barbara, Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]

-

Georgia Gwinnett College, School of Science and Technology. Standard Operating Procedure H-NMR. [Link]

- Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (Eds.). (1975). Fluorine Coupling Constants. Pergamon.

-

Chemistry LibreTexts. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

-

University of Crete, Department of Chemistry. (2023). Standard Operating Procedure for NMR Operations. [Link]

-

Fluorine notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. [Link]

-

Abraham, R. J. 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Modgraph. [Link]

- Evans, D. F. (1959). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 2(2), 179-181.

-

Hegde, B. B. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura. [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. [Link]

- Sridevi, K., et al. (2009). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH Public Access.

-

R-NMR. SOP data acquisition. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information. [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 700 MHz, Pyridine-d5, simulated). [Link]

-

University of Oxford, Department of Chemistry. (2017). Quantitative NMR Spectroscopy. [Link]

- Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.

-

Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]

-

ResearchGate. (2025). Identification and structure elucidation by NMR spectroscopy. [Link]

- Claridge, T. D. W. (2018). Acquiring 1H and 13C Spectra. In High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

SpectraBase. 2,5-DIFLUORO-1,4-BENZOQUINONE - Optional[19F NMR] - Chemical Shifts. [Link]

-

University of Utah, Department of Chemistry. 13C DEPT NMR 1D Spectrum. [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. [Link]

-

University College London, Department of Chemistry. Chemical shifts. [Link]

-

Michigan State University, Department of Chemistry. NMR Spectroscopy. [Link]

-

Reddit. (2020). NMR Question: Why do Aldehydic hydrogens have a high chemical shift value? [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. technologynetworks.com [technologynetworks.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. reddit.com [reddit.com]

- 6. eclass.uoa.gr [eclass.uoa.gr]

- 7. researchgate.net [researchgate.net]

- 8. 4-Pyridinecarboxaldehyde(872-85-5) 1H NMR [m.chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 11. r-nmr.eu [r-nmr.eu]

- 12. commons.ggc.edu [commons.ggc.edu]

- 13. books.rsc.org [books.rsc.org]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. NMR Spectroscopy [www2.chemistry.msu.edu]

An In-Depth Guide to the Mass Spectrometric Fragmentation of 2,5-Difluoro-pyridine-4-carbaldehyde

Abstract: This technical guide provides a comprehensive analysis of the predicted mass spectrometric fragmentation pathways for 2,5-Difluoro-pyridine-4-carbaldehyde, a key intermediate in pharmaceutical synthesis.[1] Aimed at researchers, scientists, and drug development professionals, this document delineates the expected fragmentation patterns under both high-energy Electron Ionization (EI) and softer Collision-Induced Dissociation (CID) following Electrospray Ionization (ESI). By synthesizing established fragmentation principles of aromatic aldehydes, fluorinated compounds, and pyridine derivatives, this guide offers a predictive framework for structural elucidation and impurity profiling. The document includes detailed experimental protocols for acquiring mass spectra and visual diagrams of the core fragmentation mechanisms to provide a field-ready resource for laboratory application.

Introduction to the Analyte and Method

The Analyte: this compound

This compound is a substituted aromatic aldehyde featuring a pyridine core with two electron-withdrawing fluorine atoms. Its chemical structure and key properties are fundamental to understanding its behavior in a mass spectrometer.

-

Molecular Formula: C₆H₃F₂NO

-

Monoisotopic Mass: 143.0182 u

-

Molecular Weight: 143.09 g/mol

-

Structure:

(Note: Image is a placeholder representation)

(Note: Image is a placeholder representation)

The combination of an aromatic aldehyde and a difluorinated pyridine ring creates a unique electronic environment that dictates its fragmentation. The stable aromatic system suggests that the molecular ion will be readily observed, particularly in EI-MS.[2]

The Role of Mass Spectrometry

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of unknown compounds.[3] The fragmentation patterns generated are reproducible fingerprints that provide deep structural insights. For a compound like this compound, mass spectrometry is critical for confirming its identity in synthetic pathways, identifying potential byproducts, and supporting regulatory filings. This guide will focus on two primary ionization techniques: Electron Ionization (EI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC).

Electron Ionization (EI-MS) Fragmentation Pathway

Electron Ionization (70 eV) is a high-energy, "hard" ionization technique that generates a radical cation (M•+) and induces extensive, predictable fragmentation. The resulting mass spectrum is rich in structural information. The stability of the aromatic pyridine ring suggests a prominent molecular ion peak will be present.[2]

Primary Fragmentation Mechanisms

The initial fragmentation events are dictated by the most labile bonds and the formation of the most stable fragment ions. For aromatic aldehydes, alpha-cleavage adjacent to the carbonyl group is a dominant process.[2][4]

-

α-Cleavage (Loss of H•): The first key fragmentation is the loss of the aldehydic hydrogen radical to form a highly stable acylium ion (m/z 142 ). This [M-1]⁺ peak is a hallmark of aldehydes.[4]

-

α-Cleavage (Loss of •CHO): A competing alpha-cleavage involves the loss of the entire formyl radical, yielding the 2,5-difluoropyridinyl cation (m/z 114 ). This represents the [M-29]⁺ ion.[2]

-

Decarbonylation (Loss of CO): The acylium ion at m/z 142 is prone to losing a neutral carbon monoxide molecule. This is a classic fragmentation pathway for aromatic aldehydes and also leads to the stable 2,5-difluoropyridinyl cation (m/z 114 ).

The formation of the m/z 114 ion through two distinct pathways underscores its expected stability and likely high abundance in the EI spectrum.

Secondary Fragmentation

The stable 2,5-difluoropyridinyl cation (m/z 114) can undergo further fragmentation under high-energy conditions, typically involving the cleavage of the aromatic ring or elimination of neutral species like hydrogen fluoride (HF).

Visualizing the EI-MS Fragmentation Pathway

The following diagram illustrates the logical flow of the primary fragmentation events under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Summary of Predicted EI-MS Fragments

| m/z (Nominal) | Proposed Formula | Description of Loss | Causality and Insights |

| 143 | [C₆H₃F₂NO]•⁺ | - (Molecular Ion) | The stable aromatic core ensures the M•+ is readily observed. |

| 142 | [C₆H₂F₂NO]⁺ | Loss of H• | Formation of a resonance-stabilized acylium ion; a strong indicator of an aldehyde.[4] |

| 114 | [C₅H₂F₂N]⁺ | Loss of •CHO or sequential loss of H• and CO | A highly stable pyridinyl cation; expected to be an abundant, diagnostic fragment. |

| 87 | [C₄H₂FN]⁺ | Loss of HCN from m/z 114 | A potential secondary fragmentation pathway involving ring cleavage of the pyridinyl cation. |

Electrospray Ionization (ESI-MS/MS) Fragmentation

ESI is a "soft" ionization technique that typically generates a protonated molecule, [M+H]⁺, in positive ion mode. Fragmentation is then induced via collision with an inert gas (e.g., argon or nitrogen) in a collision cell, a process known as Collision-Induced Dissociation (CID). This MS/MS experiment provides controlled fragmentation that is highly useful for structural confirmation.

Formation of the Precursor Ion

The pyridine nitrogen is the most basic site on the molecule and is the logical location for protonation. Therefore, the precursor ion for MS/MS analysis will be the [M+H]⁺ ion at m/z 144 .

Key CID Fragmentation Pathways

Fragmentation of the [M+H]⁺ ion is directed by the charge site on the nitrogen. The primary expected fragmentation is the loss of a stable, neutral molecule.

-

Loss of Carbon Monoxide (CO): The most probable fragmentation pathway for the protonated molecule is the neutral loss of carbon monoxide (28 Da). This would result in the formation of a protonated 2,5-difluoropyridine ion at m/z 116 . This fragmentation is energetically favorable as it eliminates a stable neutral molecule.

-

Loss of Water (H₂O): While less common for aldehydes, a rearrangement followed by the loss of water (18 Da) could be possible, leading to a fragment at m/z 126 . This would require a more complex rearrangement mechanism.

The fragmentation of protonated pyridine derivatives in ESI-MS often involves maintaining the core ring structure.[5]

Visualizing the ESI-MS/MS Fragmentation Pathway

This diagram shows the expected dissociation of the protonated precursor ion in a tandem mass spectrometry experiment.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Predicted ESI-MS/MS Fragments

| Precursor m/z | Fragment m/z | Proposed Formula | Neutral Loss | Causality and Insights |

| 144 | 116 | [C₅H₄F₂N]⁺ | CO | The most likely pathway, involving the loss of a stable neutral molecule to yield the protonated 2,5-difluoropyridine. |

| 144 | 126 | [C₆H₂F₂N]⁺ | H₂O | A less probable pathway that would require significant molecular rearrangement prior to dissociation. |

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended. These serve as a validated starting point and should be optimized for the specific instrumentation in use.

Protocol for GC-EI-MS Analysis

This method is ideal for analyzing the volatile analyte and generating the classic, library-searchable EI spectrum.

-

Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

GC System: Agilent 8890 GC or equivalent.

-

Injector: Split/splitless injector at 250°C. Use a 1 µL injection with a 50:1 split ratio.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS System: Agilent 5977B MSD or equivalent single quadrupole MS.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40 - 300.

Protocol for LC-ESI-MS/MS Analysis

This method is suited for analyzing the compound in complex matrices or when derivatization is not desired. It provides confirmation of molecular weight and controlled fragmentation data.

-

Sample Preparation: Dissolve 1 mg of the analyte in 10 mL of 50:50 acetonitrile:water. Further dilute to a working concentration of ~1 µg/mL.

-

LC System: Waters ACQUITY UPLC I-Class or equivalent.

-

Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm).

-

Column Temperature: 40°C.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient Program:

-

0-0.5 min: 5% B.

-

0.5-3.0 min: Ramp from 5% to 95% B.

-

3.0-4.0 min: Hold at 95% B.

-

4.0-4.1 min: Return to 5% B.

-

4.1-5.0 min: Re-equilibrate at 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 450°C.

-

Gas 1 (Nebulizer): 50 psi.

-

Gas 2 (Heater): 50 psi.

-

-

MS/MS Experiment:

-

Precursor Ion: Select m/z 144.

-

Collision Gas: Nitrogen.

-

Collision Energy: Optimize between 15-35 eV to maximize fragmentation while retaining some precursor ion. A collision energy of 25 eV is a good starting point.

-

Product Ion Scan Range: m/z 40 - 150.

-

Conclusion

The mass spectrometric fragmentation of this compound is predicted to follow logical and well-established chemical principles. Under Electron Ionization , the molecule is expected to show a strong molecular ion peak (m/z 143) and characteristic fragments resulting from alpha-cleavage and decarbonylation, with the ion at m/z 114 being particularly diagnostic. Under Electrospray Ionization , the protonated molecule (m/z 144) is predicted to primarily lose a neutral CO molecule during CID to produce a major fragment ion at m/z 116. This in-depth guide provides the theoretical foundation and practical experimental protocols for scientists to confidently identify and characterize this important synthetic intermediate, leveraging the power of mass spectrometry for robust structural elucidation.

References

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

-

Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. (2020). PubMed. [Link]

-

2,5-Difluoropyridine. (n.d.). PubChem. [Link]

-

A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]

-

GCMS Section 6.11.4 - Fragmentation of Aldehydes. (n.d.). Whitman College. [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. [Link]

Sources

An In-depth Technical Guide on the Safety and Hazards of 2,5-Difluoro-pyridine-4-carbaldehyde

A Note on Scientific Diligence: As of January 2026, a comprehensive, publicly available Safety Data Sheet (SDS) specifically for 2,5-Difluoro-pyridine-4-carbaldehyde has not been identified. In research and drug development, scientists frequently encounter novel or sparsely documented compounds. The absence of specific toxicological data necessitates a cautious and conservative approach to safety, grounded in the known hazards of structurally similar molecules.

This guide provides a framework for the safe handling of this compound by extrapolating potential hazards from analogous pyridine and aldehyde compounds. This information is intended to guide risk assessment and establish stringent laboratory practices; it is not a substitute for compound-specific data. All procedures should be performed by trained personnel within a controlled laboratory setting.

Structural Analogs and Anticipated Hazard Profile

To construct a presumptive safety profile for this compound, we will consider the hazards associated with its core components: the pyridine ring, fluorine substituents, and the aldehyde functional group.

-

Pyridine Core: Pyridine and its derivatives are often associated with local irritation to the skin, eyes, and respiratory tract.[1][2] Some can be absorbed through the skin and may have systemic effects.[3]

-

Fluorination: The introduction of fluorine atoms can significantly alter the biological activity and toxicity of a molecule. While enhancing metabolic stability, it can also introduce new toxicological endpoints.

-

Aromatic Aldehyde Group: Aromatic aldehydes are frequently classified as irritants and sensitizers. The aldehyde group is reactive and can readily form Schiff bases with biological macromolecules, leading to potential immunogenic responses.

Based on data from closely related compounds such as 3,5-Difluoro-4-pyridinecarboxaldehyde and various isomers of pyridine carboxaldehyde, we can anticipate the following primary hazards.

Anticipated GHS Classification and Hazards

| Hazard Class | Anticipated Category | Rationale and Supporting Evidence from Analogs |

| Acute Toxicity, Inhalation | Category 3 or 4 | Pyridine-2-carbaldehyde is classified as toxic if inhaled, and 4-Pyridinecarboxaldehyde is harmful if inhaled.[4][5] The difluoro-substituted compound should be handled as if it possesses at least this level of inhalation toxicity. |

| Skin Corrosion/Irritation | Category 1B or 2 | 4-Pyridinecarboxaldehyde is known to cause severe skin burns and eye damage.[5][6] 3,5-Difluoro-4-pyridinecarboxaldehyde is a known skin irritant.[7] Therefore, this compound must be assumed to be corrosive or, at a minimum, a significant skin irritant. |

| Serious Eye Damage/Irritation | Category 1 or 2A | Corrosive materials that cause skin burns will also cause severe, irreversible eye damage.[5][6] Analogs without severe skin corrosion are still classified as serious eye irritants.[7] Direct contact with the eyes is likely to cause severe damage. |

| Skin Sensitization | Category 1 | 4-Pyridinecarboxaldehyde may cause an allergic skin reaction.[4][5][6] This potential for sensitization should be assumed for its difluorinated analog. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) | 3,5-Difluoro-4-pyridinecarboxaldehyde is reported to cause respiratory irritation.[7] This is a common property for volatile, irritating aldehydes. |

Prudent Laboratory Practices and Engineering Controls

Given the anticipated hazards, a multi-layered approach to risk mitigation is essential. The core principle is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous volatile chemicals is through robust engineering controls.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors and aerosols.[6]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive emissions.[6]

-

Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6]

Caption: Decision-making workflow for first aid response to chemical exposure.

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Containment: Collect all waste, including contaminated absorbents and disposable PPE, in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Disposal: Dispose of the waste through a licensed environmental disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain. [5]

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Retrieved from [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

University of Washington. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-pyridine carboxaldehyde. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

Sources

- 1. carlroth.com [carlroth.com]

- 2. 2,5-Dichloro-4-pyridinecarboxaldehyde Supplier China | High Purity 2,5-Dichloro-4-pyridinecarboxaldehyde CAS 87665-66-7 | Price, Safety Data & Applications [pipzine-chem.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. chemicalbook.com [chemicalbook.com]

A Comprehensive Guide to the Handling and Storage of Fluorinated Aromatic Aldehydes for Pharmaceutical Research

The Double-Edged Sword of Fluorine in Aromatic Aldehydes

The strategic incorporation of fluorine into aromatic systems has become a cornerstone of contemporary medicinal chemistry.[1] Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[2] Fluorinated aromatic aldehydes, in particular, serve as versatile building blocks in the synthesis of a wide array of pharmaceutical agents, from kinase inhibitors to central nervous system drugs.[3][4]

However, the very electronic properties that make these compounds so valuable also introduce specific challenges related to their handling and storage. The electron-withdrawing nature of fluorine can affect the reactivity of the aldehyde group and the aromatic ring, while the potential for the release of hazardous decomposition products, such as hydrogen fluoride, necessitates stringent safety protocols.[5] This guide aims to provide researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies to navigate these challenges safely and effectively.

Fundamental Properties and Hazards

A thorough understanding of the inherent properties and potential hazards of fluorinated aromatic aldehydes is the foundation of safe laboratory practice. While properties can vary depending on the specific compound, a general overview of their physicochemical characteristics, reactivity, and toxicity is essential.

The physical state, boiling point, and flammability of fluorinated aromatic aldehydes are critical parameters for risk assessment. The following table summarizes these properties for a selection of representative compounds.

| Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Flash Point (°C) | Physical State at STP |

| 2-Fluorobenzaldehyde | 446-52-6 | C₇H₅FO | 171-173 | 56 | Liquid |

| 3-Fluorobenzaldehyde | 456-48-4 | C₇H₅FO | 175-176 | 62 | Liquid |

| 4-Fluorobenzaldehyde | 459-57-4 | C₇H₅FO | 181 | 56 | Liquid[5] |

| 2,4-Difluorobenzaldehyde | 1550-35-2 | C₇H₄F₂O | 177-179 | 67 | Liquid |

| Pentafluorobenzaldehyde | 653-37-2 | C₇HF₅O | 164-166 | 65 | Liquid |

Fluorinated aromatic aldehydes are susceptible to several degradation pathways that can compromise sample purity and pose safety risks.

-

Oxidation: The aldehyde functional group is prone to air oxidation, leading to the formation of the corresponding fluorinated benzoic acid.[6] This process is often accelerated by exposure to light and elevated temperatures.

-

Influence of Fluorine on Ring Chemistry: The strong electron-withdrawing effect of fluorine deactivates the aromatic ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution.[7] This altered reactivity profile must be considered when designing synthetic routes and assessing chemical incompatibilities.

-

Polymerization: Like other aldehydes, fluorinated aromatic aldehydes can undergo polymerization, particularly in the presence of acidic or basic catalysts.[6] This can result in the formation of viscous liquids or solid precipitates.

Fluorinated aromatic aldehydes are generally classified as hazardous substances. The primary routes of exposure are inhalation, skin contact, and eye contact.

-

Inhalation: Vapors of these compounds can cause irritation to the respiratory tract. Inhalation may lead to symptoms such as coughing, shortness of breath, and in severe cases, pulmonary edema.

-

Skin and Eye Contact: Direct contact can cause skin irritation and serious eye damage. Prolonged or repeated skin contact may lead to dermatitis.

-

Ingestion: Ingestion is harmful and can cause gastrointestinal irritation.

Upon combustion, these compounds can decompose to produce highly toxic fumes, including carbon monoxide and hydrogen fluoride.[5]

Best Practices for Safe Handling in a Laboratory Setting

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and standardized protocols, is essential when working with fluorinated aromatic aldehydes.

-

Chemical Fume Hoods: All manipulations of fluorinated aromatic aldehydes, including weighing, dispensing, and reactions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation exposure.[8]

-

Glove Boxes: For highly volatile or toxic derivatives, or for procedures requiring an inert atmosphere to prevent oxidation, the use of a glove box is strongly recommended.[8]

The selection of appropriate PPE is critical for preventing personal exposure.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[8] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[8]

-

Hand Protection: The choice of gloves should be based on the specific aldehyde and any solvents being used. Consult the glove manufacturer's compatibility charts. Double-gloving is recommended for enhanced protection.[8]

-

Protective Clothing: A flame-resistant lab coat is required. For larger-scale operations, a chemical-resistant apron should be worn.[8]

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is functioning correctly.

-

Inert Atmosphere (if required): If the compound is sensitive to air or moisture, prepare a sealed container with an inert gas (e.g., argon or nitrogen) atmosphere.

-

Dispensing: Use a clean, dry syringe or pipette to transfer the liquid. For solids, use a clean spatula. Avoid generating dust or aerosols.

-

Weighing: Tare a clean, sealed container on the balance. Transfer the desired amount of the aldehyde into the container inside the fume hood.

-

Sealing: Securely seal the container immediately after dispensing.

-

Cleaning: Decontaminate any spills within the fume hood immediately using an appropriate absorbent material. Clean all equipment used for the transfer.

-

Waste Disposal: Dispose of all contaminated materials in a designated hazardous waste container.

Long-Term Storage: Preserving Integrity and Ensuring Safety

The long-term stability of fluorinated aromatic aldehydes is contingent upon strict adherence to proper storage conditions.

-

Temperature and Humidity: Store in a cool, dry, and well-ventilated area.[8] Refrigeration (2-8 °C) is often recommended to slow down decomposition processes.

-

Inert Atmosphere and Protection from Light: To prevent oxidation, store under an inert atmosphere of argon or nitrogen.[6] Use amber glass bottles to protect the compounds from light, which can catalyze degradation.[6][9]

Fluorinated aromatic aldehydes should be stored separately from incompatible materials to prevent hazardous reactions.

| Incompatible Material Class | Potential Hazard |

| Strong Oxidizing Agents | Fire and explosion risk.[5] |

| Strong Bases | Can catalyze polymerization and other reactions.[5] |

| Strong Reducing Agents | Vigorous or violent reactions.[5] |

| Strong Acids | Can catalyze polymerization. |

The following diagram illustrates a logical workflow for the safe and effective storage of fluorinated aromatic aldehydes.

Caption: Workflow for the safe storage of fluorinated aromatic aldehydes.

-

Container Selection: Choose a clean, dry amber glass bottle with a PTFE-lined cap.

-

Transfer: In a chemical fume hood, carefully transfer the aldehyde to the storage bottle.

-

Inerting: Flush the headspace of the bottle with a gentle stream of dry argon or nitrogen for at least one minute to displace any air.

-

Sealing: Immediately and tightly seal the bottle with the PTFE-lined cap.

-

Parafilm: For added security against moisture ingress, wrap the cap and neck of the bottle with Parafilm.

-

Labeling: Clearly label the bottle with the full chemical name, concentration (if a solution), date of storage, and all relevant hazard pictograms.

-

Storage: Place the prepared bottle in the designated cool, dark, and well-ventilated storage location, ensuring it is segregated from incompatible chemicals.

Purification of Fluorinated Aromatic Aldehydes

Over time, or as a result of the synthetic process, purification may be necessary to remove impurities such as the corresponding benzoic acid or polymeric byproducts.[6]

-

Unreacted Starting Materials: Residual precursors from the synthesis.[6]

-

Isomeric Impurities: Formation of ortho, meta, or para isomers during synthesis.[6]

-

Oxidation Products: Fluorinated benzoic acids resulting from air oxidation.[6]

-

Polymerization Products: High molecular weight oligomers or polymers.[6]

This method is suitable for thermally stable, liquid fluorinated aromatic aldehydes.

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus with a magnetic stirrer in a chemical fume hood. Ensure all glassware is dry.

-

Charging the Flask: Charge the distillation flask with the crude aldehyde.

-

Vacuum Application: Slowly and carefully apply vacuum to the system.

-

Heating: Gently heat the distillation flask using a heating mantle while stirring.

-

Fraction Collection: Monitor the head temperature and collect the fraction that distills at the literature boiling point for the specific compound at the measured pressure. It is advisable to collect the purified aldehyde in a receiving flask cooled in an ice bath.[6]

-

Storage: Transfer the purified liquid to a clean, dry, amber glass bottle and store under an inert atmosphere as described in section 4.4.[6]

Waste Disposal

All waste materials contaminated with fluorinated aromatic aldehydes must be treated as hazardous waste.

Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

-

Containerization: Collect all waste, including contaminated PPE, absorbent materials, and empty chemical containers, in a designated, properly labeled hazardous waste container.

-

Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and a complete list of its contents.

-

Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

-

Pickup: Arrange for the timely pickup and disposal of the waste by your institution's EHS personnel or a licensed hazardous waste disposal company.

Conclusion: A Culture of Safety and Scientific Excellence

The effective and safe use of fluorinated aromatic aldehydes in research and development hinges on a deep understanding of their chemical nature and a commitment to rigorous safety protocols. By implementing the principles and procedures outlined in this guide, scientists can mitigate the risks associated with these valuable compounds, ensuring the integrity of their research and the safety of their laboratory environment. A proactive culture of safety is not a barrier to scientific progress but rather a prerequisite for sustainable and high-impact innovation.

References

-

Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]

-

S D Fine-Chem Limited. (n.d.). 4-FLUOROBENZALDEHYDE Safety Data Sheet. Retrieved from [Link]

-

Solvias AG. (2004). Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA. Retrieved from [Link]

-

ACS Publications. (2015). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education. Retrieved from [Link]

-

PubMed Central. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

-

PubMed Central. (2018). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]

-

Essenciales. (2021). Preserving essential oils. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation and Transformation of Organic Fluorine Compounds. Retrieved from [Link]

-

StatPearls. (2023). Fluorides and Fluorocarbons Toxicity. NCBI Bookshelf. Retrieved from [Link]

-

Essenciales. (2021). Preserving essential oils. Retrieved from [Link]

-

PubMed Central. (2018). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]

-

PAN Germany. (2021). Fluorochemicals: Persistent, Dangerous, Avoidable. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Lead Fluoride. Retrieved from [Link]

-

PubMed Central. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]

-

Tudertechnica. (n.d.). FLUOROPOLYMERS CHEMICAL RESISTANCE. Retrieved from [Link]

-

University of Southern Mississippi. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

-

National Fire Protection Association. (2022). Hazardous Materials and the Applicability of NFPA 400. Retrieved from [Link]

-

New Directions Aromatics. (2019). How to Store Essential Oils to Maximize Oil Life. Retrieved from [Link]

-

Royal Society of Chemistry. (2016). Room temperature deoxofluorination of aromatic aldehydes with XtalFluor-E under highly concentrated conditions. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Eden Botanicals. (2024). Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. Retrieved from [Link]

-

IntechOpen. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Speciality Gaskets. (2024). FKM (Fluorine Kautschuk Material) – Chemical Compatibility Chart. Retrieved from [Link]

-

Justrite. (n.d.). OSHA & NFPA Flammable Liquid Classifications. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

-

PubMed. (2005). Enantioselective organocatalytic alpha-fluorination of aldehydes. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). Retrieved from [Link]

-

AromaWeb. (n.d.). Storing Essential Oils. Retrieved from [Link]

-

Asecos. (n.d.). Handling & storage of hydrofluoric acid (HF). Retrieved from [Link]

-

ACS Publications. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

-

Fluimac. (n.d.). Chemical compatibility table. Retrieved from [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Preserving essential oils [essenciales.com]

Methodological & Application

Application Note: Synthesis and Characterization of Schiff Bases from 2,5-Difluoro-pyridine-4-carbaldehyde

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases derived from 2,5-difluoro-pyridine-4-carbaldehyde. Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal intermediates in organic synthesis and constitute a significant class of compounds in medicinal chemistry and materials science.[1] The incorporation of a difluorinated pyridine moiety offers a strategic approach to modulate the physicochemical and biological properties of the resulting imines, such as lipophilicity, metabolic stability, and metal-coordinating ability. This document outlines the underlying reaction mechanism, offers a robust, step-by-step synthesis protocol, discusses key optimization parameters, and details standard characterization techniques. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Strategic Importance of Fluorinated Pyridine Schiff Bases

Schiff bases are formed through the condensation of a primary amine with an aldehyde or ketone.[1] Their synthetic accessibility and the stability of the resulting imine bond make them foundational building blocks in the synthesis of various heterocyclic compounds and ligands for metal complexes.[2][3] Pyridine-containing Schiff bases are of particular interest due to the pyridine ring's ability to act as a ligand, its presence in numerous biologically active molecules, and its capacity to influence the electronic properties of the overall structure.[4][5]

The introduction of fluorine atoms onto the pyridine ring, as in this compound, imparts unique properties to the resulting Schiff base. Fluorine's high electronegativity and small size can significantly alter:

-

Electronic Effects: The electron-withdrawing nature of fluorine can influence the reactivity of the imine bond and the coordinating properties of the pyridine nitrogen.

-

Lipophilicity: Strategic fluorination is a common tool in drug discovery to enhance membrane permeability and bioavailability.

-

Metabolic Stability: The C-F bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the half-life of a drug candidate.

-

Conformational Preferences: Fluorine can induce specific molecular conformations through steric and electronic interactions.

Given these advantages, Schiff bases derived from this compound are valuable scaffolds for developing novel therapeutic agents, catalysts, and advanced materials.[6]

Mechanism of Schiff Base Formation: An Acid-Catalyzed Pathway

The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which plays a dual role in the mechanism.[3][7]

-

Protonation of the Carbonyl: The acid catalyst protonates the oxygen atom of the aldehyde's carbonyl group. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine.[3][8]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a carbinolamine.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).

-

Dehydration: The lone pair on the nitrogen atom helps to eliminate a molecule of water, resulting in the formation of a protonated imine (an iminium ion).

-

Deprotonation: The final step involves the removal of a proton from the nitrogen atom by a base (such as the solvent or the conjugate base of the acid catalyst) to yield the neutral Schiff base and regenerate the catalyst.

It is crucial to control the pH of the reaction medium. While acid catalysis is necessary, an excessively acidic environment will protonate the primary amine, rendering it non-nucleophilic and halting the reaction.[7]

Caption: General mechanism of acid-catalyzed Schiff base formation.

Experimental Application: Protocol for Synthesis

This section provides a detailed, step-by-step protocol for a representative synthesis of a Schiff base from this compound and aniline.

Materials and Equipment

-

Reagents:

-

This compound (FW: 143.09 g/mol )

-

Aniline (FW: 93.13 g/mol , freshly distilled)

-

Absolute Ethanol (200 proof)

-

Glacial Acetic Acid (as catalyst)

-

Deionized Water

-

Diethyl Ether (for washing)

-

-

Equipment:

-

50 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with water lines

-

Heating mantle or oil bath

-

TLC plates (silica gel 60 F254)

-

UV lamp (254 nm)

-

Büchner funnel and filter paper

-

Standard laboratory glassware

-

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 143 mg).

-

Dissolution: Add 10 mL of absolute ethanol to the flask and stir the mixture until the aldehyde is completely dissolved.

-

Amine Addition: Add a stoichiometric equivalent of freshly distilled aniline (1.0 mmol, 93 mg, ~91 µL) to the solution.

-

Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette. A slight color change or warming may be observed.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle. Let the reaction proceed under reflux for 2-4 hours.[2]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Mobile Phase: Ethyl Acetate/Hexane (e.g., 30:70 v/v).

-

Procedure: Spot the starting aldehyde, the starting amine, and the reaction mixture on a TLC plate. The formation of a new, typically less polar spot corresponding to the Schiff base product and the disappearance of the aldehyde spot indicate reaction completion. Visualize spots under a UV lamp.

-

-

Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Often, the product will begin to crystallize or precipitate from the solution upon cooling.

-

Precipitation and Filtration: If precipitation is slow, the flask can be placed in an ice bath for 30 minutes to facilitate further crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol (2-3 mL) followed by cold diethyl ether (5 mL) to remove any soluble impurities.

-

Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight. Record the final mass and calculate the percentage yield.

Caption: Experimental workflow for Schiff base synthesis.

Protocol Optimization and Key Parameters

The success of the synthesis depends on several factors that can be optimized for different amine substrates.

| Parameter | Recommended Condition | Rationale & Causality |

| Solvent | Ethanol, Methanol | Good solubility for reactants; high enough boiling point for reflux; can be easily removed. |

| Catalyst | Glacial Acetic Acid, p-TsOH | A weak acid is sufficient to catalyze the reaction without deactivating the amine nucleophile.[9] |

| Temperature | Reflux (e.g., ~80°C for EtOH) | Increases reaction rate and helps drive the dehydration equilibrium towards the product. Room temperature may suffice for highly reactive amines. |

| Amine Reactivity | Aliphatic > Aromatic | Aliphatic amines are more basic and nucleophilic, often reacting faster and sometimes without added catalyst. Electron-withdrawing groups on aromatic amines decrease nucleophilicity and slow the reaction. |

| Water Removal | Not usually required | For less favorable equilibria, a Dean-Stark apparatus with a solvent like toluene can be used to azeotropically remove the water byproduct, driving the reaction to completion. |

Product Characterization

Confirmation of the Schiff base structure is achieved through standard spectroscopic methods.

-

FT-IR Spectroscopy: The most telling evidence is the appearance of a strong absorption band for the imine C=N stretch, typically in the range of 1620-1640 cm⁻¹ . Concurrently, the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) will disappear.

-

¹H NMR Spectroscopy: A characteristic singlet for the azomethine proton (-CH=N-) will appear, typically downfield between δ 8.0-9.0 ppm . The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) and the amine N-H protons provides further confirmation.[10][11]

-

¹³C NMR Spectroscopy: The imine carbon (-CH=N-) gives a characteristic signal in the δ 158-165 ppm range.[1][12]

-

¹⁹F NMR Spectroscopy: The spectrum will show two distinct signals corresponding to the two non-equivalent fluorine atoms on the pyridine ring, confirming their retention in the final structure.

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming the molecular formula. The ESI-MS spectrum should show a clear peak for the [M+H]⁺ ion.[2]

Conclusion and Future Applications

The protocol described herein provides a reliable and efficient method for the synthesis of Schiff bases from this compound. The resulting fluorinated imines are versatile compounds with significant potential. Their applications span a wide range, including:

-

Medicinal Chemistry: Serving as scaffolds for antimicrobial, anticancer, and anti-inflammatory agents.[9]

-

Coordination Chemistry: Acting as multidentate ligands to form stable complexes with transition metals, which can have catalytic or biological properties.[4][6]

-

Materials Science: Use in the development of fluorescent probes, sensors, and optoelectronic materials.[5][13]

This guide serves as a foundational resource for researchers aiming to explore the rich chemistry and diverse applications of this valuable class of compounds.

References

-

Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. (2017). ResearchGate. Available at: [Link]

-

Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior. (n.d.). ScienceDirect. Available at: [Link]

-

Zoubi, W. A. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Longdom Publishing. Available at: [Link]

-

Garcés-Ramírez, L., et al. (2024). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. PubMed Central. Available at: [Link]

-

Novel one-pot synthesis of schiff base compounds derived from different diamine & aromatic aldehyde catalyzed by P 2O 5/SiO 2 under free-solvent condition at room temperature. (2013). ResearchGate. Available at: [Link]

-

Hovhannisyan, A. A., et al. (2016). Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes. PubMed Central. Available at: [Link]

-

Preparation, antimicrobial activity and thermal studies of new Schiff base derived from 4-pyridine carboxaldehyde with some metal ions and doping with nanomaterials. (2022). Samarra Journal of Pure and Applied Science. Available at: [Link]

-

Schiff base formation, general acid-base catalysis. (n.d.). ResearchGate. Available at: [Link]

-

SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES DERIVED FROM HETEROCYCLIC COMPOUND 4. (2019). IJRAR. Available at: [Link]

-

Sheeja Lovely, K. L. P., & Christudhas, M. (2013). Synthesis, characterization and biological activities of Schiff base complexes of Cu(II), Ni(II), and Co(II) with 4-pyridine carboxaldehyde and 3-aminopyridine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Scheme-1: Synthesis of Schiff Bases of Pyridine-4-carbaldehyde. (n.d.). ResearchGate. Available at: [Link]

-

Natural Acid Catalyzed Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. (n.d.). Scholars Research Library. Available at: [Link]

-

NATURAL ACID CATALYSED SYNTHESIS OF SCHIFF'S BASES FROM 1-(1-PHENYL-ETHYLIDENE) SEMICARBAZIDE. (2016). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Syntheses and Characterisation of Fluorescent Schiff Bases and Their Copper Complexes from Salicylaldehyde. (n.d.). IOSR Journal. Available at: [Link]

-

Reeves, R. L. (1962). On the Mechanism of Schiff Base Formation and Hydrolysis. Journal of the American Chemical Society. Available at: [Link]

-

Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). MDPI. Available at: [Link]

-

Total Assignment of NMR Spectral Lines of Schiff Base Derivatives with Pyridine Core. (n.d.). IDOSI Journals. Available at: [Link]

-

Green Synthesis of Schiff Bases by Using Natural Acid Catalysts. (2017). International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

Sources

- 1. Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. ijraset.com [ijraset.com]

- 4. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iosrjournals.org [iosrjournals.org]

- 6. jocpr.com [jocpr.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. ijpsr.com [ijpsr.com]

- 10. ijrar.org [ijrar.org]

- 11. mdpi.com [mdpi.com]

- 12. sjpas.com [sjpas.com]

- 13. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 2,5-Difluoro-pyridine-4-carbaldehyde

Introduction: The Strategic Importance of 2,5-Difluoro-pyridine-4-carbaldehyde in Medicinal Chemistry

The pursuit of novel molecular architectures with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, heterocyclic compounds hold a privileged position due to their diverse pharmacological activities. This compound has emerged as a highly versatile and valuable building block for the synthesis of a wide array of these crucial compounds. The presence of two fluorine atoms on the pyridine ring significantly modulates the electronic properties of the molecule, enhancing its reactivity and providing opportunities for selective functionalization.[1] This heightened reactivity, coupled with the aldehyde functionality, opens a gateway to a multitude of synthetic transformations, including multicomponent reactions, cycloadditions, and condensation reactions.

The electron-withdrawing nature of the fluorine atoms activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a key mechanistic feature that underpins many of the synthetic strategies discussed herein.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to facilitate the exploration of new chemical space.

Core Synthetic Strategies and Mechanistic Considerations

The strategic placement of the fluorine atoms and the aldehyde group in this compound allows for a variety of cyclization strategies to construct novel heterocyclic frameworks. The following sections will delve into some of the most powerful and widely applicable methods.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a complex product, are a cornerstone of modern synthetic chemistry due to their high atom economy and operational simplicity. This compound is an excellent substrate for various MCRs, leading to the rapid assembly of diverse heterocyclic scaffolds.

A prime example is the Hantzsch Pyridine Synthesis , a four-component reaction that can be adapted to generate highly substituted dihydropyridine derivatives.[3][4][5] The classical Hantzsch synthesis involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.

Conceptual Workflow: Hantzsch-type Synthesis

Caption: Workflow for Hantzsch-type pyridine synthesis.

Knoevenagel Condensation: A Gateway to Activated Alkenes

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[5] This reaction is instrumental in converting this compound into a highly reactive α,β-unsaturated intermediate. This intermediate can then participate in a variety of subsequent cyclization reactions.

Active methylene compounds such as malononitrile, ethyl cyanoacetate, and barbituric acid are common partners in this reaction. The resulting electron-deficient alkene is a versatile Michael acceptor, primed for intramolecular or intermolecular cyclizations.

Mechanistic Insight: Knoevenagel Condensation

Caption: Mechanism of the Knoevenagel condensation.

Synthesis of Fused Heterocycles: Building Complexity

The strategic functionalization of the pyridine ring in this compound allows for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. Two prominent examples are the synthesis of pyridopyrimidines and pyrazolopyridines.

-

Pyridopyrimidines: These compounds can be synthesized through the reaction of a Knoevenagel adduct of this compound with a suitable dinucleophile, such as urea or thiourea. The reaction proceeds through a Michael addition followed by an intramolecular cyclization and subsequent aromatization.

-

Pyrazolopyridines: The reaction of this compound with hydrazine or its derivatives can lead to the formation of pyrazolopyridines. This transformation typically involves the initial formation of a hydrazone, which then undergoes an intramolecular cyclization.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of novel heterocyclic compounds from this compound. Researchers should optimize these conditions based on their specific substrates and desired outcomes.

Protocol 1: Synthesis of a Dihydropyridine Derivative via a Hantzsch-type Reaction

This protocol describes a representative procedure for the synthesis of a 1,4-dihydropyridine derivative using this compound.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | 143.09 | 1.0 | 143 mg |

| Ethyl Acetoacetate | 130.14 | 2.0 | 0.26 mL |

| Ammonium Acetate | 77.08 | 1.2 | 92.5 mg |

| Ethanol (absolute) | - | - | 10 mL |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).

-

Add absolute ethanol (10 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL) with stirring.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Dry the solid under vacuum to afford the crude 1,4-dihydropyridine derivative.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Expected Outcome:

The expected product is a substituted 1,4-dihydropyridine. Characterization should be performed using 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Knoevenagel Condensation with Malononitrile

This protocol details the synthesis of 2-((2,5-difluoropyridin-4-yl)methylene)malononitrile, a key intermediate for further transformations.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| This compound | 143.09 | 1.0 | 143 mg |

| Malononitrile | 66.06 | 1.1 | 72.7 mg |

| Piperidine | 85.15 | catalytic | ~2 drops |

| Ethanol (absolute) | - | - | 10 mL |

Procedure:

-

In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in absolute ethanol (10 mL).

-

Add a catalytic amount of piperidine (approximately 2 drops) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. The formation of a precipitate is often observed.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Expected Outcome:

The product, 2-((2,5-difluoropyridin-4-yl)methylene)malononitrile, is typically a crystalline solid. Verify the structure using spectroscopic methods.

Protocol 3: Synthesis of a Pyridopyrimidine Derivative

This protocol outlines the synthesis of a pyridopyrimidine from the Knoevenagel adduct of this compound and malononitrile.

Materials:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Volume/Mass |

| 2-((2,5-difluoropyridin-4-yl)methylene)malononitrile | 191.13 | 1.0 | 191 mg |

| Thiourea | 76.12 | 1.2 | 91.3 mg |

| Sodium Ethoxide | 68.05 | 1.5 | 102 mg |

| Ethanol (absolute) | - | - | 15 mL |

Procedure:

-

Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in absolute ethanol or by using a commercially available solution.

-

To a stirred solution of sodium ethoxide (1.5 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask, add thiourea (1.2 mmol).

-

Stir the mixture until the thiourea is completely dissolved.

-

Add 2-((2,5-difluoropyridin-4-yl)methylene)malononitrile (1.0 mmol) to the reaction mixture.

-

Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid.

-

Pour the mixture into ice-cold water (50 mL).

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure pyridopyrimidine derivative.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for the synthesis of a diverse range of novel heterocyclic compounds. The protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers to explore new chemical entities with potential applications in drug discovery and materials science. The unique reactivity imparted by the fluorine substituents offers numerous avenues for further functionalization and the development of complex molecular architectures. Future research in this area will undoubtedly uncover new and innovative ways to utilize this valuable synthon, leading to the discovery of next-generation therapeutics and functional materials.

References

-

MDPI. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]

-

Wikipedia. Hantzsch pyridine synthesis. [Link]

-

ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

MDPI. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

-

MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. [Link]

-

PubMed Central (PMC). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. [Link]

-

Oriental Journal of Chemistry. Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. [Link]

-

PubMed. Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. [Link]

-

Sci-Hub. Synthesis of Pyrazolopyridines. [Link]

-

MDPI. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyc. [Link]

-

RSC Publishing. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole .... [Link]

-

MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. [Link]

-

One Step at Time. Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

-

ResearchGate. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]

Sources

Troubleshooting & Optimization